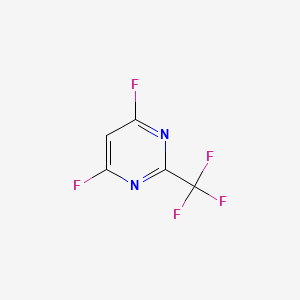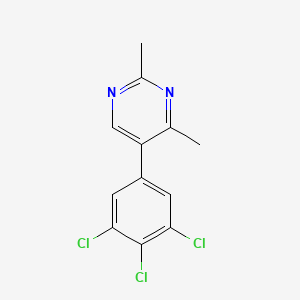![molecular formula C10H8F3NO2 B6599995 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid CAS No. 1887222-47-0](/img/structure/B6599995.png)
2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid (2-TFCPA) is an organic compound with a unique structure and properties. It is a fluorinated cyclic compound with a three-membered ring containing a trifluoromethyl group and a pyridine ring with a carboxylic acid group. 2-TFCPA has found a wide range of applications in the fields of chemistry, biochemistry, and biology due to its unique properties.
Applications De Recherche Scientifique
2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid has a wide range of applications in scientific research. It has been used in studies of organic synthesis, drug design, and catalysis. It has also been used in studies of enzyme inhibition, protein-protein interactions, and receptor binding. Additionally, this compound has been used in studies of DNA and RNA structure, as well as in studies of structure-activity relationships.
Mécanisme D'action
2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid has a unique structure and properties that allow it to interact with biological molecules in a variety of ways. It has been shown to interact with proteins, enzymes, and receptors through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Additionally, this compound has been shown to interact with DNA and RNA through hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of enzymes, proteins, and receptors. Additionally, this compound has been shown to affect the structure and function of DNA and RNA. It has also been shown to affect the expression of genes and the activity of transcription factors.
Avantages Et Limitations Des Expériences En Laboratoire
2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid has several advantages and limitations for lab experiments. One of the major advantages is its ability to interact with a variety of biological molecules. Additionally, this compound is relatively easy to synthesize and is relatively stable in aqueous solutions. However, this compound also has several limitations. It is relatively insoluble in water and is relatively unstable in organic solvents. Additionally, this compound is relatively expensive and difficult to obtain in large quantities.
Orientations Futures
There are a variety of potential future directions for 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid research. One potential direction is the development of new synthesis methods for this compound. Additionally, research could be conducted on the mechanism of action of this compound and its effects on biochemical and physiological processes. Furthermore, research could be conducted on the design of new compounds based on the structure of this compound. Finally, research could be conducted on the development of new applications for this compound in the fields of chemistry, biochemistry, and biology.
Méthodes De Synthèse
2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid can be synthesized through a variety of methods. One of the most common methods is the reaction of 1-bromo-2-(trifluoromethyl)cyclopropane with pyridine-4-carboxylic acid in the presence of a base such as potassium carbonate. Another method involves the reaction of 1-chloro-2-(trifluoromethyl)cyclopropane with pyridine-4-carboxylic acid in the presence of a base such as sodium hydroxide. In addition, this compound can also be synthesized by the reaction of 1-bromo-2-(trifluoromethyl)cyclopropane with pyridine-4-carboxylic anhydride in the presence of a base such as potassium carbonate.
Propriétés
IUPAC Name |
2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)9(2-3-9)7-5-6(8(15)16)1-4-14-7/h1,4-5H,2-3H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARGGQFJDMZIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CC(=C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![8-bromo-6-(2,6-dichlorophenyl)-2-(methylsulfanyl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6599984.png)
![methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride](/img/structure/B6599987.png)

